

A Comparative Guide to Commercial ELISA Kits for Osteocalcin (N-MID Fragment)

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Compound of Interest

Compound Name: Osteocalcin (7-19) (human)

Cat. No.: B056462

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For researchers, scientists, and drug development professionals investigating bone metabolism and its systemic effects, accurate quantification of osteocalcin is paramount. This guide provides a comparative overview of commercially available sandwich ELISA kits for the detection of the N-MID fragment of osteocalcin, which includes the 7-19 amino acid sequence. The N-MID fragment is often preferred for measurement due to its enhanced stability in serum and plasma compared to the intact molecule.

Performance Characteristics of Osteocalcin (N-MID) ELISA Kits

The selection of an appropriate ELISA kit is critical for reliable and reproducible results. Below is a summary of key performance characteristics for several commercially available kits. Please note that performance data is based on manufacturer-provided information and may vary under different experimental conditions.

Manufa cturer/P roduct	Catalog Number	Species Reactivi ty	Assay Range	Sensitiv ity	Intra- Assay Precisio n (CV%)	Inter- Assay Precisio n (CV%)	Sample Type(s)
BioVendo r	AC-11F1	Human	0 - 100 ng/mL	0.5 ng/mL	Not Specified	Not Specified	Serum, Plasma
Immunot ag	Not Specified	Human	0.625 - 40 ng/mL	0.375 ng/mL	Not Specified	Not Specified	Not Specified
MyBioSo urce.com	Not Specified	Human	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified
Abcam	ab27020 2	Human	52.08 - 3333 pg/mL	13.99 pg/mL	Not Specified	Not Specified	Serum, Plasma, Cell culture media
Invitroge n	E-EL- R0243	Rat	Not Specified	Not Specified	<10%	<12%	Serum, Plasma

Note: "Not Specified" indicates that the information was not readily available in the reviewed datasheets. Researchers are encouraged to contact the manufacturers for the most up-to-date information.

Experimental Protocol: A Generalized Sandwich ELISA Procedure

The following protocol outlines the typical steps for a sandwich ELISA, the technology employed by the compared kits. For precise details, always refer to the manual provided with the specific kit.

Principle of the Assay

These kits are based on the sandwich enzyme-linked immunosorbent assay (ELISA) technique. A microplate is pre-coated with a monoclonal antibody specific for the N-MID region

of osteocalcin. Standards and samples are pipetted into the wells, and the osteocalcin present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for a different epitope of osteocalcin is added. Following another wash, a streptavidin-HRP conjugate is added, which binds to the biotinylated antibody. A substrate solution is then added, and the color development is proportional to the amount of osteocalcin bound. The reaction is stopped, and the absorbance is measured at a specific wavelength.

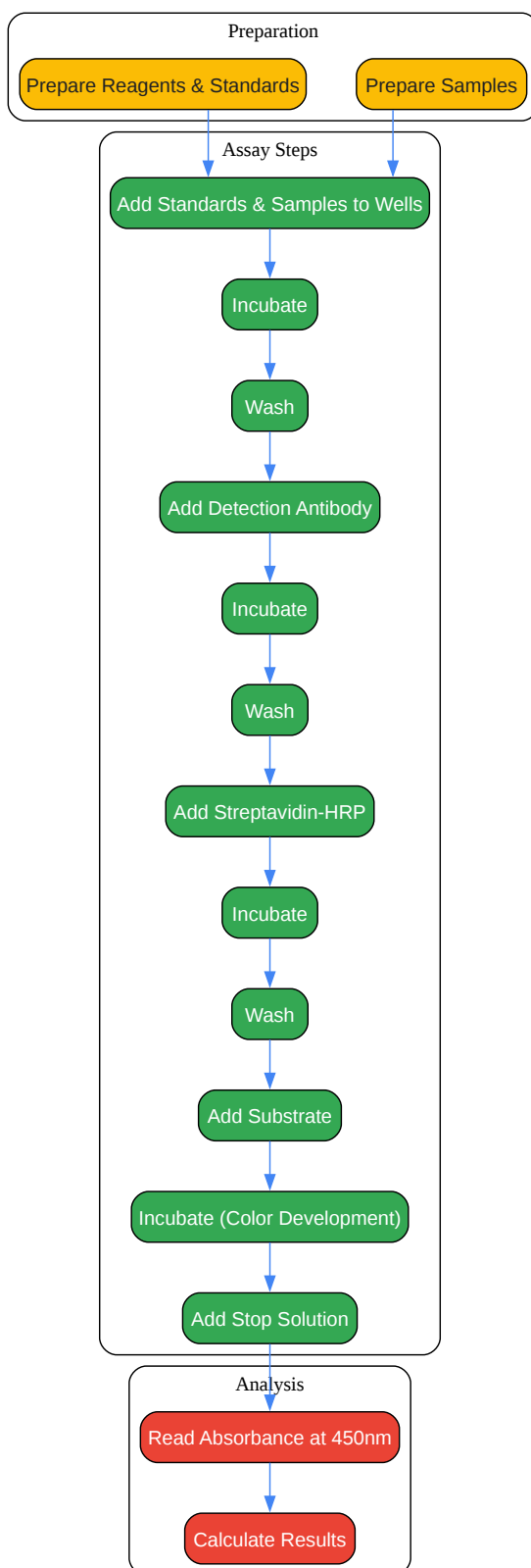
Typical Assay Procedure

- **Reagent and Sample Preparation:** Prepare all reagents, standards, and samples as instructed in the kit manual. This may involve dilutions of buffers and reconstitution of lyophilized standards.
- **Standard and Sample Addition:** Add 100 μ L of standards and samples to the appropriate wells of the microplate.
- **Incubation:** Cover the plate and incubate for the time and temperature specified in the manual (e.g., 1-2 hours at 37°C).
- **Washing:** Aspirate the liquid from each well and wash the wells multiple times (typically 3-5 times) with the provided wash buffer.
- **Detection Antibody Addition:** Add 100 μ L of the biotin-conjugated detection antibody to each well.
- **Incubation:** Cover the plate and incubate as specified (e.g., 1 hour at 37°C).
- **Washing:** Repeat the washing step.
- **Streptavidin-HRP Addition:** Add 100 μ L of the streptavidin-HRP conjugate to each well.
- **Incubation:** Cover the plate and incubate as specified (e.g., 30 minutes at 37°C).
- **Washing:** Repeat the washing step.
- **Substrate Addition:** Add 90 μ L of TMB substrate solution to each well.

- Incubation: Incubate in the dark at room temperature or 37°C for a specified time (e.g., 15-30 minutes) until color develops.
- Stop Reaction: Add 50 µL of stop solution to each well.
- Read Plate: Measure the optical density at 450 nm using a microplate reader.
- Calculation: Calculate the concentration of osteocalcin in the samples by plotting a standard curve.

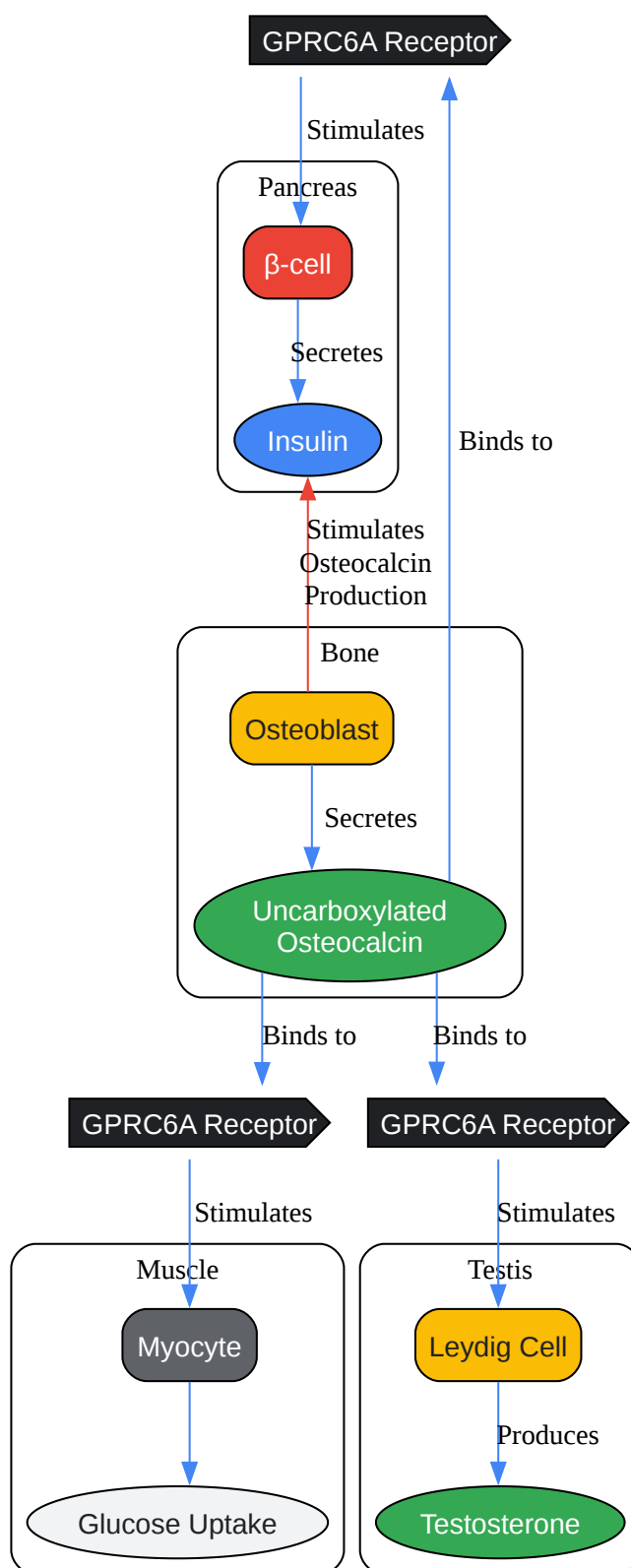
Visualizing the Experimental Workflow and Signaling Pathway

To further aid in the understanding of the experimental process and the biological context of osteocalcin, the following diagrams have been generated.



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Caption: A generalized workflow for a sandwich ELISA.



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Caption: Osteocalcin's endocrine signaling pathways.

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